1-(4-Fluorobenzoyl)pyrrolidine
Overview
Description
“1-(4-Fluorobenzoyl)pyrrolidine” is a unique chemical with the empirical formula C11H12FNO and a molecular weight of 193.22 . It is provided in solid form .
Molecular Structure Analysis
The molecular structure of “1-(4-Fluorobenzoyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring attached to a 4-fluorobenzoyl group .
Physical And Chemical Properties Analysis
“1-(4-Fluorobenzoyl)pyrrolidine” is a solid substance with a molecular weight of 193.22 .
Scientific Research Applications
Anti-Alzheimer's Agents : A study synthesized and evaluated N-benzylated (pyrrolidin-2-one) derivatives, including compounds with a 4-(4-fluorobenzoyl)-piperidin-1-yl group, for anti-Alzheimer's activity. These compounds were compared to donepezil, a major drug for Alzheimer's disease, and showed promising results (Gupta et al., 2020).
Antihypertensive Agents : Another study synthesized 1-aminoalkyl-pyrrolo[2,3-c]azepin-8-one derivatives, including compounds with a 4-(4-fluorobenzoyl)piperidino group, as potential antihypertensive agents with antiplatelet aggregation activity. These compounds exhibited potent alpha 1-adrenergic and 5-HT2 antagonistic activities (Mizuno et al., 1999).
Molecular Synthesis and Characterization : A research focused on the synthesis of a molecule involving a 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivative. This study explored its reactivity, stability, and potential applications in non-linear optics and as a ligand for developing anti-cancer drugs (Murthy et al., 2017).
Central Nervous System Depressing Activities : A study synthesized 1-substituted-3-(p-fluorophenacyl) pyrrolidine derivatives and tested their pharmacological properties. One of the compounds, 1-(p-fluorobenzoyl) propyl-3-(p-fluorophenacyl)-pyrrolidine, exhibited significant central nervous system depressing activities (Nagai et al., 1977).
Safety and Hazards
properties
IUPAC Name |
(4-fluorophenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUUECFHRSHLAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359504 | |
Record name | 1-(4-FLUOROBENZOYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzoyl)pyrrolidine | |
CAS RN |
349644-07-1 | |
Record name | 1-(4-FLUOROBENZOYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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